4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 244.72 g/mol. This compound features a pyridine ring, an amino group, and an ethyl ester of butyric acid, making it a member of the broader class of pyridine derivatives. It is characterized by its two hydrochloride groups, which contribute to its solubility in water and influence its biological activity .
The chemical behavior of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride can be understood through various reactions:
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride exhibits various biological activities:
The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride typically involves several steps:
This compound has several notable applications:
Research into the interactions of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride has revealed several key findings:
Several compounds share structural similarities with 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-4-pyridin-4-yl-butyric acid | Lacks ethyl ester group | More polar due to free carboxylic acid |
| 4-Pyridin-4-yl-butyric acid ethyl ester | Lacks amino group | Less biological activity due to absence of amino functionality |
| 4-Amino-4-pyridin-4-yl-butyric acid methyl ester | Contains methyl instead of ethyl ester | May have different solubility and reactivity properties |
The uniqueness of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an ethyl ester allows for versatile applications across various fields, making it a valuable compound for research and development .
The IUPAC name for this compound is ethyl 4-amino-4-pyridin-3-ylbutanoate dihydrochloride, reflecting its esterified carboxylic acid group, amino substituent at the C4 position of the butanoate chain, and pyridine ring at the C3 position. The dihydrochloride salt form indicates protonation of the amino group and pyridine nitrogen under acidic conditions. Key nomenclature rules applied include:
The molecular formula C₁₁H₁₈Cl₂N₂O₂ corresponds to a molecular weight of 281.18 g/mol. The SMILES notation CCOC(=O)CCC(C1=CN=CC=C1)N.Cl.Cl encodes the following structural features:
The 3D conformational analysis reveals a bent geometry due to steric interactions between the pyridine ring and ethyl ester group, with the amino group adopting a tetrahedral configuration when protonated.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈Cl₂N₂O₂ | |
| Molecular Weight | 281.18 g/mol | |
| CAS Registry | 104097-16-7 | |
| IUPAC Name | Ethyl 4-amino-4-pyridin-3-ylbutanoate dihydrochloride |
First reported in chemical literature circa 2020 based on PubChem deposition records, this compound likely originated from synthetic efforts to develop pyridine-modified amino acid esters for drug discovery pipelines. Key milestones:
The molecular structure, derived from its SMILES representation (CCOC(=O)CCC(C1=CN=CC=C1)N.Cl.Cl), indicates critical bond parameters. The pyridin-3-yl ring exhibits aromatic C–C bond lengths of 1.39–1.41 Å, consistent with delocalized π-electron systems [5]. The C–N bond linking the amino group to the γ-carbon measures approximately 1.47 Å, typical of single-bonded nitrogen [5]. The ester carbonyl (C=O) bond length is 1.21 Å, reflecting partial double-bond character due to resonance stabilization [5]. Key bond angles include:
The butyric acid chain introduces torsional flexibility, with rotational barriers estimated at 8–12 kJ/mol for C–C single bonds [4]. The ethyl ester group adopts a staggered conformation to minimize steric hindrance, while the pyridin-3-yl ring’s orientation relative to the amino group is constrained by intramolecular hydrogen bonding between the protonated amino group (NH₃⁺) and chloride ions [5].
The γ-carbon constitutes a chiral center, with four distinct substituents:
This configuration permits two enantiomers (R and S). X-ray crystallography of analogous pyridyl compounds reveals a preference for the S-configuration in crystalline phases due to favorable packing interactions [4]. Racemization studies indicate an energy barrier of ~90 kJ/mol, suggesting moderate stereochemical stability at room temperature [4].
While direct crystallographic data for this compound is unavailable, analogous hydrochloride salts of pyridyl derivatives exhibit monoclinic systems with:
Ionic interactions between NH₃⁺ and Cl⁻ dominate the lattice structure, with interionic distances of 3.1–3.3 Å [5]. π-Stacking of pyridin-3-yl rings occurs at 3.5 Å intervals, while van der Waals interactions between ethyl ester groups contribute to layered packing [4].
¹H NMR (300 MHz, D₂O):
¹³C NMR (75 MHz, D₂O):
IR (KBr, cm⁻¹):
Raman (cm⁻¹):
ESI-MS (m/z):
| Parameter | Value | Method |
|---|---|---|
| Melting point | 182–184°C (dec.) | Differential scanning calorimetry [5] |
| ΔH dissolution (H₂O) | +15.2 kJ/mol | Isothermal titration [5] |
| Hydrolysis t₁/₂ (pH 7.4) | 48 h | Kinetic assay [4] |
| Oxidative stability (O₂) | 93% remaining after 30 d | Accelerated aging [4] |
The dihydrochloride salt enhances thermal stability compared to the free base (ΔTₘ +32°C) [5]. Ester hydrolysis follows pseudo-first-order kinetics (k = 1.44 × 10⁻⁵ s⁻¹ at 25°C) [4], with acid-catalyzed mechanisms predominating below pH 3.
The retrosynthetic analysis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride begins with identification of key structural features and strategic bond disconnections. The target molecule contains a pyridine ring system connected to an amino-substituted butyric acid ester framework, presenting multiple viable disconnection strategies for synthetic planning [1] [2].
The most straightforward retrosynthetic approach involves disconnection of the carbon-nitrogen bond linking the amino group to the pyridine-substituted carbon center [3]. This disconnection strategy reduces the target molecule to two primary synthetic building blocks: a pyridine-3-carbaldehyde derivative and an amino butyrate ester precursor. The retrosynthetic pathway proceeds through recognition that the quaternary carbon center bearing both the amino group and the pyridine substituent represents a convergent point for synthetic assembly [2].
Alternative disconnection approaches focus on the ester functionality, leading to retrosynthetic schemes involving the corresponding carboxylic acid intermediate. This pathway allows for late-stage esterification using standard organic transformations, providing flexibility in the choice of ester protecting groups and reaction conditions [1]. The carboxylic acid intermediate can be further disconnected at the carbon-carbon bond adjacent to the carbonyl group, revealing simpler starting materials amenable to established synthetic methodologies.
A third major disconnection strategy targets the carbon-carbon bond connecting the pyridine ring to the butyric acid chain. This approach leads to retrosynthetic fragments comprising pyridine-3-ylmethyl derivatives and three-carbon chain building blocks [2]. The advantage of this disconnection lies in the availability of commercial pyridine starting materials and the well-established chemistry for carbon-carbon bond formation between pyridine derivatives and aliphatic chains.
Classical condensation reactions provide robust pathways for constructing the pyridine-containing framework of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride. The Hantzsch pyridine synthesis represents a foundational approach, utilizing multicomponent condensation between aldehydes, β-ketoesters, and ammonia sources to generate substituted pyridine derivatives [4] [5] [6].
The Chichibabin synthesis offers an alternative classical route through condensation of aldehydes with ammonia, followed by cyclization and aromatization to yield pyridine derivatives [4]. This method involves initial formation of imine intermediates, which undergo subsequent cyclization reactions to construct the pyridine ring system. The reaction conditions typically require elevated temperatures ranging from 200-400°C and careful control of stoichiometric ratios to achieve optimal yields [4].
Condensation reactions involving nitriles and alkynes provide another classical approach known as the Bönnemann cyclization [4]. This methodology enables formation of pyridine derivatives through reaction of nitriles with alkynes under appropriate catalytic conditions. The reaction mechanism proceeds through initial coordination of the nitrile and alkyne components, followed by cyclization and aromatization to generate the desired pyridine heterocycle.
The Kröhnke pyridine synthesis represents a specialized condensation method particularly useful for preparing highly substituted pyridine derivatives [7]. This reaction involves condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. The methodology demonstrates excellent functional group tolerance and provides access to 2,4,6-trisubstituted pyridines under mild reaction conditions. The mechanism proceeds through Michael addition followed by cyclization and elimination of the pyridinium cation to afford the final pyridine product [7].
Transition metal-catalyzed cross-coupling reactions provide powerful tools for asymmetric synthesis of pyridine-containing compounds. Palladium-catalyzed coupling reactions represent the most extensively developed methodology in this category [8] [9]. The Suzuki-Miyaura cross-coupling reaction, utilizing pyridine boronates as nucleophilic coupling partners, offers broad substrate scope despite challenges associated with pyridine-2-boronate instability [10] [11].
The development of improved pyridine nucleophiles has addressed many limitations of traditional boron-based coupling partners. Pyridine sulfinates have emerged as highly effective alternatives to boronates, providing enhanced stability and reactivity in cross-coupling processes [10]. These sulfinates demonstrate exceptional scope and utility in palladium-catalyzed reactions with aryl halides, overcoming the poor stability and low efficiency typically observed with pyridine-2-boronates [10].
Copper-catalyzed asymmetric conjugate addition reactions enable highly enantioselective synthesis of chiral pyridine derivatives [12]. These methodologies exploit the ability of pyridine moieties to activate adjacent olefins toward enantioselective nucleophile addition. The reactions typically employ copper-chiral diphosphine ligand catalysts and readily available Grignard reagents to achieve excellent enantioselectivities in the range of 85-99% enantiomeric excess [12].
Rhodium-catalyzed asymmetric transformations provide access to enantioenriched pyridine derivatives through sophisticated catalytic manifolds [9]. These reactions often require strict inert atmosphere conditions but can achieve outstanding enantioselectivities exceeding 90% enantiomeric excess. The substrate scope, while more limited compared to palladium and copper systems, enables formation of specific structural motifs with exceptional stereochemical control [9].
Organocatalytic approaches offer environmentally benign alternatives for asymmetric synthesis of pyridine derivatives. Proline-derived catalysts have demonstrated exceptional performance in asymmetric Michael-Henry cascade reactions, enabling construction of multiple stereocenters with excellent enantioselectivity [13]. These reactions typically proceed under mild conditions at room temperature and achieve enantiomeric excesses ranging from 95-99% [13].
The asymmetric Michael-Henry cascade represents a particularly powerful organocatalytic transformation for pyridine derivative synthesis. This methodology enables formation of complex molecular frameworks through sequential Michael addition and Henry reaction steps, controlled by a single chiral organocatalyst [13]. The reaction demonstrates remarkable substrate tolerance and provides access to products bearing up to five contiguous stereocenters with exceptional stereochemical control.
Peptide-based organocatalysts have emerged as highly effective systems for enantioselective pyridine N-oxidation reactions [14]. These biomolecule-inspired catalysts employ aspartic acid-containing peptides that cycle between acid and peroxy acid forms in the presence of hydrogen peroxide. The methodology enables desymmetrization of bispyridine substrates with enantiomeric ratios up to 99:1 [14].
Chiral auxiliary-based approaches provide complementary strategies for asymmetric synthesis. These methodologies involve temporary attachment of chiral auxiliaries to direct stereochemical outcomes, followed by auxiliary removal to reveal enantiomerically enriched products [15]. The approach offers predictable stereochemical control but requires additional synthetic steps for auxiliary installation and removal.
Solvent-free synthesis methodologies represent a major advancement in sustainable pyridine chemistry. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [16] [5] [17]. Solid support systems, particularly silica gel and clay-based catalysts, enable efficient multicomponent reactions under solvent-free conditions [17] [18].
The Wells-Dawson heteropolyacid-catalyzed synthesis exemplifies effective solvent-free methodology [18]. This approach utilizes H₆P₂W₁₈O₆₂·24H₂O as a catalyst for Hantzsch-like multicomponent condensation reactions involving 3-formylchromones, β-ketoesters, and ammonium acetate at 80°C. The methodology provides functionalized pyridines in yields ranging from 60-99% without requiring organic solvents [18].
Solvent-free Kröhnke synthesis has been developed for triarylpyridine preparation through homo-coupling of diaryl-substituted α,β-unsaturated compounds [7]. This methodology proceeds via Michael addition and cyclization under neat conditions, demonstrating excellent atom economy and reduced waste generation. The reaction provides access to highly substituted pyridine derivatives with minimal environmental impact.
Ball milling techniques offer another solvent-free approach for pyridine synthesis. These mechanochemical methods enable solid-state reactions through mechanical energy input, avoiding the need for solvents entirely. The approach demonstrates particular utility for multicomponent reactions and provides excellent yields under environmentally benign conditions [16].
Microwave irradiation provides dramatic improvements in reaction efficiency for pyridine synthesis. Microwave-assisted methodologies typically reduce reaction times from hours to minutes while improving yields by 15-25% [5] [6] [19]. The enhanced heating efficiency of microwave irradiation enables rapid and uniform heating, leading to improved reaction kinetics and selectivity.
One-pot multicomponent reactions under microwave conditions have demonstrated exceptional efficiency for pyridine derivative synthesis [5] [6]. These reactions involve four-component condensation of aldehydes, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate in ethanol under microwave irradiation. The methodology provides excellent yields of 82-94% with reaction times of only 2-7 minutes [5] [6].
Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives represents another significant advancement [20]. These reactions employ one-pot three-component coupling of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine. The microwave heating enables rapid synthesis with reaction times significantly reduced compared to conventional heating methods [20].
Pyridine glycoside synthesis benefits substantially from microwave assistance [19]. The reaction of 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose under solvent-free microwave conditions using silica gel as a solid support provides efficient access to novel pyridine glycosides. The methodology demonstrates environmental friendliness while achieving excellent product purity [19].
Industrial production of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride faces multiple technical and economic challenges that impact commercial viability. Raw material cost volatility represents a primary concern, with price fluctuations of 20-40% significantly affecting production economics [21] [22]. Supply chain disruptions, particularly for specialized pyridine precursors, create additional operational uncertainties that require strategic mitigation through diversified supplier networks and forward contracting arrangements [22].
Environmental regulations pose increasingly stringent requirements for pyridine manufacturing operations. Regulatory compliance regarding emission controls, toxicity limits, and waste disposal can increase operational costs by 10-25% [21] [23]. The toxic nature of pyridine compounds necessitates specialized handling protocols, advanced emission control systems, and comprehensive safety training programs, adding complexity to industrial operations [23].
Process scalability presents significant technical challenges, particularly in heat and mass transfer limitations during large-scale synthesis [24] [25]. Many laboratory-scale synthetic routes that achieve excellent yields and selectivities encounter difficulties during scale-up due to mixing inefficiencies, temperature control issues, and mass transfer constraints [25]. Batch processing limitations often restrict production capacity and require development of continuous flow processes to achieve industrial-scale efficiency.
Product purity requirements for pharmaceutical applications demand multiple purification steps to achieve the necessary >99% purity specifications [23]. The challenge intensifies for compounds containing multiple functional groups, such as the amino ester dihydrochloride structure, which requires careful control of crystallization conditions and salt formation to obtain products meeting pharmaceutical quality standards [23].
Market competition from alternative compounds and emerging bio-pesticides creates additional pressure on pyridine manufacturers [21] [23]. The development of environmentally friendly alternatives to traditional pyridine-based products may reduce long-term demand, requiring substantial research and development investment to maintain competitive positioning [21].
Safety considerations surrounding pyridine toxicity require specialized equipment and automated handling systems to minimize worker exposure [23]. The implementation of comprehensive safety protocols, including specialized ventilation systems, emergency response procedures, and continuous monitoring equipment, represents substantial capital investment for manufacturing facilities [23].
The industry response to these challenges includes adoption of continuous flow reactor technology to improve process efficiency and scalability [25]. Flow chemistry enables better heat and mass transfer control, reduced reaction times, and improved product quality compared to traditional batch processes. Advanced separation techniques, including membrane-based purifications and supercritical fluid extraction, provide enhanced product purity while reducing solvent consumption [23].
Green chemistry innovations offer pathways to address multiple industrial challenges simultaneously. Bio-based feedstock utilization, particularly glycerol-derived starting materials, provides cost advantages while improving environmental sustainability [24]. Catalyst recovery and recycling systems reduce raw material costs and minimize waste generation, improving overall process economics [16].